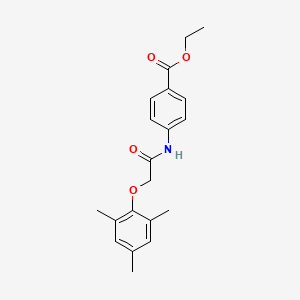

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate

Description

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate is a benzoic acid derivative characterized by an ethyl ester group at the para position of the benzene ring and a mesityloxy acetyl moiety attached via an amide linkage.

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

ethyl 4-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]benzoate |

InChI |

InChI=1S/C20H23NO4/c1-5-24-20(23)16-6-8-17(9-7-16)21-18(22)12-25-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,21,22) |

InChI Key |

HAHYXGAUOKBGHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 4-(((mesityloxy)acetyl)amino)benzoate typically involves multiple steps, including alkylation, esterification, and alkylation . The process begins with the alkylation of a suitable precursor, followed by esterification to introduce the ethyl ester group, and finally another alkylation step to attach the mesityloxy group. The reaction conditions are generally mild, and the process is designed to be straightforward and efficient .

Chemical Reactions Analysis

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for functional group modifications that are essential in creating diverse chemical entities used in pharmaceuticals and agrochemicals. -

Biological Activity

Research has indicated that this compound may exhibit biological activities, including potential antimicrobial properties. Studies have explored its interactions with various biomolecules, suggesting that it could serve as a lead compound for developing new therapeutic agents . -

Drug Development

The compound is being investigated for its role in drug-receptor interactions. Its unique structure may allow it to modulate the activity of specific enzymes or receptors, which is vital for the design of new drugs targeting various diseases . -

Material Science

In the industrial sector, this compound is utilized in the development of new materials. Its properties make it suitable for use as a precursor in synthesizing polymers and other industrially relevant compounds.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound evaluated their antimicrobial efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using a micro-dilution technique, showing promising results against both gram-positive and gram-negative bacteria .

Case Study 2: Drug Development

In a recent investigation, researchers explored the compound's potential as a drug candidate by assessing its pharmacokinetic properties and interactions with target proteins. The findings indicated that the compound adheres to Lipinski's rule of five, suggesting favorable absorption and bioavailability characteristics for oral drug development .

Mechanism of Action

The mechanism of action of ethyl 4-(((mesityloxy)acetyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, synthesis routes, and applications:

*Estimated based on analogous structures.

Structural and Electronic Differences

- Steric Effects : The mesityloxy group in the target compound introduces significant steric hindrance compared to simpler substituents like methyl or bromo groups in analogs . This may reduce reactivity in nucleophilic substitution reactions but enhance stability in hydrophobic environments.

- Electronic Properties : Electron-donating groups (e.g., ethoxylated chains in ) increase solubility in polar solvents, whereas electron-withdrawing groups (e.g., bromo in ) enhance electrophilic character.

- Biological Activity : Thiosemicarbazide derivatives (e.g., ) exhibit anticancer properties, suggesting that the mesityloxy analog could be explored for similar bioactivity with improved pharmacokinetics due to its lipophilic backbone.

Physicochemical Properties

- Solubility : Ethoxylated derivatives (e.g., ) are water-soluble due to polyether chains, whereas the mesityloxy analog is expected to be lipid-soluble, aligning with its bulky aromatic substituent.

- Thermal Stability : Mesityloxy-containing compounds typically exhibit higher melting points (>150°C) compared to alkyl-substituted analogs (e.g., 255°C for benzimidazole derivatives in ).

Biological Activity

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes existing research on its biological activity, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a benzoate core substituted with an acetylamino group and a mesityloxy moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it might interact with enzymes related to inflammatory processes or microbial resistance mechanisms.

- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains. The presence of the benzoate structure is often associated with antimicrobial efficacy, potentially making this compound a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by excessive inflammation, such as arthritis or asthma.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines:

- Cytotoxicity Assays : Tests on human cancer cell lines showed that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting potential for anticancer activity.

- Anti-inflammatory Activity : Inflammatory cytokine assays indicated that the compound significantly reduces the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), supporting its role as an anti-inflammatory agent.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Efficacy in Murine Models : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain indicators compared to control groups. This suggests that it may be effective in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.